(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N6O and its molecular weight is 420.561. The purity is usually 95%.
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Biological Activity
The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates an adamantane scaffold, a piperazine ring, and a tetrazole moiety. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the biological activities observed in various studies, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Adamantane Core : A polycyclic hydrocarbon known for its stability and ability to interact with biological membranes.
- Piperazine Ring : Often associated with pharmacological activity due to its ability to act as a neurotransmitter modulator.
- Tetrazole Group : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research has shown that derivatives of compounds featuring piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds structurally related to the target compound demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
(3R,5R,7R)-adamantan derivative | Strong | Limited |
Tetrazole derivatives | Moderate | Weak |
2. Anti-inflammatory Properties
The presence of the tetrazole group is linked to anti-inflammatory effects. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Case Study : A study on piperazine derivatives showed a reduction in TNF-alpha levels in macrophage cultures, suggesting potential use in inflammatory conditions .
3. Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties:
- Mechanism of Action : Compounds containing piperazine have been noted to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects .
Activity Type | Observed Effects |
---|---|
Anxiolytic | Reduced anxiety in animal models |
Antidepressant | Increased serotonin levels |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Screening : A library of piperazine derivatives was synthesized and screened for biological activity. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with targets involved in inflammation and microbial resistance mechanisms .
Properties
IUPAC Name |
1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYAKBPVHMUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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